

Lmk-235: A Technical Guide to its Chemical Structure, Properties, and Cellular Mechanisms

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Lmk-235 is a potent and selective small molecule inhibitor of histone deacetylase (HDAC) isoforms 4 and 5. Its ability to modulate the epigenome has positioned it as a significant tool in cancer research and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanisms of action of **Lmk-235**, with a focus on its role in inducing apoptosis and modulating key signaling pathways in cancer cells. Detailed experimental protocols and structured data presentations are included to facilitate further research and development.

Chemical Structure and Physicochemical Properties

Lmk-235, with the IUPAC name N-{[6-(Hydroxyamino)-6-oxohexyl]oxy}-3,5-dimethylbenzamide, is a hydroxamate-based HDAC inhibitor.[1][2][3] Its chemical structure is characterized by a 3,5-dimethylbenzamide cap, a linker containing a hydroxamic acid group which is crucial for chelating the zinc ion in the active site of HDAC enzymes, and a six-carbon chain.

Table 1: Chemical Identifiers and Properties of Lmk-235



Identifier	Value	Reference
IUPAC Name	N-{[6-(Hydroxyamino)-6-oxohexyl]oxy}-3,5-dimethylbenzamide	[1][2][3]
CAS Number	1418033-25-6 [1][3][4]	
Molecular Formula	C15H22N2O4	[1][3][4]
Molecular Weight	294.35 g/mol	[1][3]
SMILES	CC1=CC(C)=CC(C(NOCCCC CC(NO)=O)=O)=C1	[4]
InChI Key	VRYZCEONIWEUAV- UHFFFAOYSA-N	[3][4]

Table 2: Physicochemical Properties of Lmk-235

Property	Value	Reference	
Appearance	Crystalline solid	[4]	
Purity	≥98%	[1][4]	
Storage	Store at -20°C	[1]	
Solubility in DMSO	30 mg/mL	[4]	
Solubility in Ethanol	10 mg/mL	[4]	
Solubility in DMF	30 mg/mL	[4]	
Solubility in DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL	[4]	

Pharmacological Properties and Biological Activity

Lmk-235 is a selective inhibitor of class IIa HDACs, specifically HDAC4 and HDAC5, exhibiting significantly lower activity against other HDAC isoforms. This selectivity profile makes it a



valuable tool for dissecting the specific roles of HDAC4 and HDAC5 in cellular processes and disease.

Table 3: Inhibitory Activity (IC50) of Lmk-235 against HDAC Isoforms

HDAC Isoform	IC50 (nM)	Reference	
HDAC1	320	[5][6]	
HDAC2	881	[5][6]	
HDAC4	11.9	[5][6]	
HDAC5	4.22	[5][6]	
HDAC6	55.7	[5][6]	
HDAC8	1278	[5][6]	
HDAC11	852	[5]	

The primary biological effect of **Lmk-235** in cancer cells is the induction of apoptosis. This is achieved through the modulation of various signaling pathways, leading to cell cycle arrest and programmed cell death.

Table 4: Cytotoxic Activity (IC50) of Lmk-235 in Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Reference
A2780	Human Ovarian Cancer	0.49	[7]
A2780 CisR	Cisplatin-resistant Human Ovarian Cancer	0.32	[7]

Signaling Pathways Modulated by Lmk-235

Lmk-235 exerts its anti-cancer effects by influencing key signaling pathways that regulate cell survival, proliferation, and apoptosis.



JNK/AP-1 Signaling Pathway in Multiple Myeloma

In multiple myeloma cells, **Lmk-235** induces apoptosis by downregulating Heme Oxygenase-1 (HO-1), an enzyme often overexpressed in cancer and associated with drug resistance.[1] This downregulation leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. [1] Activated JNK then phosphorylates c-Jun, a component of the AP-1 transcription factor, ultimately leading to the expression of pro-apoptotic genes.

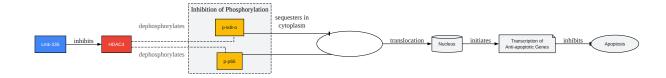


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Lmk-235 induced apoptosis via the JNK/AP-1 pathway.

NF-κB Signaling Pathway in Diffuse Large B-cell Lymphoma

In diffuse large B-cell lymphoma (DLBCL), **Lmk-235** has been shown to inhibit the NF-κB signaling pathway.[8] By inhibiting HDAC4, **Lmk-235** prevents the deacetylation of proteins involved in NF-κB activation. This leads to a decrease in the phosphorylation of IκB-α and the p65 subunit of NF-κB, preventing the translocation of NF-κB to the nucleus and the transcription of anti-apoptotic genes.[8]





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Inhibition of the NF-kB pathway by Lmk-235.

Experimental Protocols Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the cytotoxic effects of **Lmk-235** on cancer cell lines.

Materials:

- Cancer cell lines (e.g., A2780, Cal27, Kyse510, MDA-MB-231)
- 96-well plates
- Complete cell culture medium
- Lmk-235 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium.[9] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
- Compound Treatment: Prepare serial dilutions of Lmk-235 in culture medium. Remove the medium from the wells and add 100 μL of the Lmk-235 dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest Lmk-235 concentration).
- Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

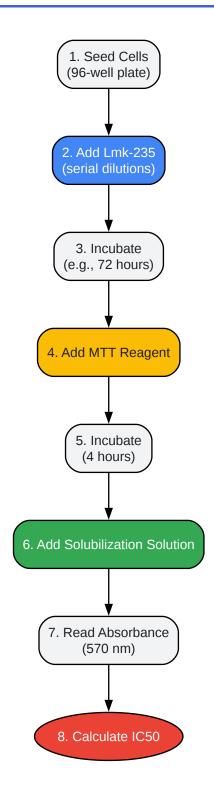






- MTT Addition: After incubation, add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
- Solubilization: Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.





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Workflow for the MTT cell viability assay.

Western Blot Analysis



This protocol provides a general framework for analyzing protein expression levels in cells treated with **Lmk-235**.

Materials:

- Cells treated with Lmk-235
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-HDAC4, anti-HDAC5, anti-p-JNK, anti-JNK, anti-p-c-Jun, antic-Jun, anti-p-p65, anti-p65, anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- · Imaging system

Procedure:

- Cell Lysis: Lyse the treated cells with lysis buffer and determine the protein concentration using a BCA assay.
- SDS-PAGE: Denature the protein lysates and separate them by SDS-PAGE.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.



- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate
 HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane and add the chemiluminescent substrate.
- Imaging: Capture the signal using an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

Lmk-235 is a highly selective and potent inhibitor of HDAC4 and HDAC5 with significant anticancer properties. Its ability to induce apoptosis through the modulation of critical signaling pathways like JNK/AP-1 and NF-kB highlights its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the utility of Lmk-235 in oncology and other therapeutic areas. Continued investigation into its mechanisms of action and in vivo efficacy is warranted to fully realize its clinical promise.

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